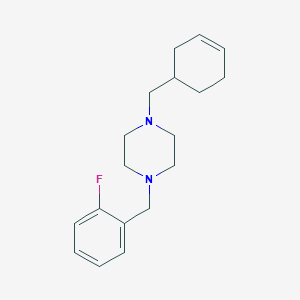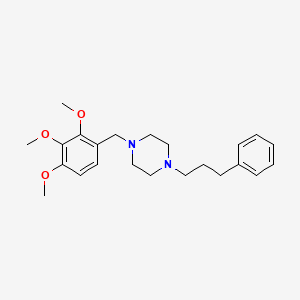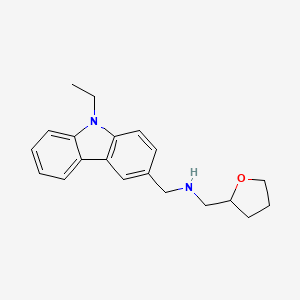
4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C13H13BrN2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and a pyridin-2-ylmethyl group at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline typically involves the reaction of 4-bromo-2-methylaniline with 2-pyridinecarboxaldehyde. The reaction is carried out in ethanol under reflux conditions for several hours. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products
Substitution: Products depend on the substituent introduced, such as 4-alkyl or 4-aryl derivatives.
Oxidation: Products include 4-bromo-2-methylbenzaldehyde or 4-bromo-2-methylbenzoic acid.
Reduction: Products include 4-bromo-2-methyl-N-(pyridin-2-ylmethyl)amine.
科学的研究の応用
4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The pyridin-2-ylmethyl group can enhance binding affinity to specific molecular targets, while the bromine atom may contribute to the compound’s overall reactivity and stability .
類似化合物との比較
Similar Compounds
4-bromo-2-methylaniline: Lacks the pyridin-2-ylmethyl group, making it less versatile in certain applications.
4-bromo-N-(pyridin-2-ylmethyl)aniline: Similar structure but without the methyl group at the 2-position.
2-bromo-4-methylaniline: Different substitution pattern, leading to distinct chemical properties and reactivity
Uniqueness
4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline is unique due to the presence of both the bromine and pyridin-2-ylmethyl groups, which confer specific chemical and biological properties
特性
分子式 |
C13H13BrN2 |
|---|---|
分子量 |
277.16 g/mol |
IUPAC名 |
4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline |
InChI |
InChI=1S/C13H13BrN2/c1-10-8-11(14)5-6-13(10)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3 |
InChIキー |
AOUITJMAEYIXEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Br)NCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10884576.png)
![9-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B10884582.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B10884589.png)

![1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10884612.png)
![methyl 1-{[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10884618.png)
![1-[4-(2-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10884637.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate](/img/structure/B10884643.png)
![N-(4-{[4-(2-ethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884646.png)

![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884651.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884677.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884678.png)
